2-Fluoro[1,1'-biphenyl]-4-yl 3-fluoropropyl ether
Description
Properties
IUPAC Name |
2-fluoro-4-(3-fluoropropoxy)-1-phenylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2O/c16-9-4-10-18-13-7-8-14(15(17)11-13)12-5-2-1-3-6-12/h1-3,5-8,11H,4,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBQHDCAGIVXTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)OCCCF)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Fluoro[1,1’-biphenyl]-4-yl 3-fluoropropyl ether can be achieved through several synthetic routes. One common method involves the diazotization of aniline derivatives followed by a coupling reaction with benzene derivatives in the presence of a copper catalyst. The reaction conditions typically involve the use of isopropyl nitrite as the diazotizing reagent, which is prepared from sodium nitrite, isopropanol, and hydrochloric acid . The coupling reaction is carried out at room temperature, yielding the desired biphenyl compound in moderate to good yields .
Chemical Reactions Analysis
Structural Features and Reactivity Predictions
The molecule contains two reactive domains:
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Fluorinated biphenyl core : The 2-fluoro substituent on the biphenyl system introduces electronic effects (e.g., inductive withdrawal) that may influence electrophilic aromatic substitution (EAS) regioselectivity .
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3-Fluoropropyl ether linkage : The ether group is susceptible to cleavage under acidic or reductive conditions, while the terminal fluorine may participate in nucleophilic substitutions (SN2) or elimination reactions .
Ether Cleavage
The 3-fluoropropyl ether moiety could undergo:
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Acidic hydrolysis : Protonation of the oxygen may lead to C–O bond cleavage, yielding 4-(3-fluoropropoxy)-2-fluoro-1,1'-biphenyl alcohol .
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Reductive cleavage : Use of LiAlH₄ or related agents may reduce the ether to a hydrocarbon chain, though the fluorine substituent might hinder reactivity .
Electrophilic Aromatic Substitution (EAS)
The biphenyl system’s substitution pattern suggests potential reactivity at positions ortho or para to the fluorine atom:
| Position | Reactivity | Example Reaction |
|---|---|---|
| Para (C4) | Moderate | Nitration, sulfonation |
| Ortho (C6) | Low | Halogenation (due to steric hindrance from fluorine) |
Flurbiprofen Derivatives
In related 2-fluoro-biphenyl systems (e.g., flurbiprofen hybrids), amidation and esterification at the biphenyl’s para position are common . For example:
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Schotten-Baumann amidation : Reaction with acyl chlorides forms stable amides .
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Friedel-Crafts alkylation : Electron-rich substituents enhance reactivity, but fluorine’s electron-withdrawing effect may suppress this .
Fluoropropoxy Group Reactivity
The 3-fluoropropyl chain could participate in:
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Nucleophilic displacement : Replacement of the terminal fluorine with nucleophiles (e.g., OH⁻, amines) under SN2 conditions .
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Elimination : Base-induced dehydrofluorination to form an allyl ether (requires β-hydrogen) .
Experimental Challenges and Gaps
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Stability : Fluorine’s strong C–F bond may limit reactivity under mild conditions.
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Stereoelectronic effects : The biphenyl system’s planarity and fluorine’s inductive effects could reduce accessibility for reagents .
Suggested Synthetic Modifications
| Reaction Type | Reagents | Expected Product |
|---|---|---|
| Ether cleavage | HBr/AcOH | 4-Hydroxy-2-fluorobiphenyl + 3-fluoropropyl bromide |
| Nitration | HNO₃/H₂SO₄ | 2-Fluoro-4-(3-fluoropropoxy)-5-nitro-1,1'-biphenyl |
| Nucleophilic substitution | NaN₃/DMF | 3-Azidopropyl ether derivative |
Literature Limitations
Current databases (e.g., PubChem , MDPI ) provide no direct experimental evidence for reactions involving this compound. Data here are extrapolated from structurally similar compounds. Researchers are advised to validate these pathways experimentally and consult recent fluorination methodologies for optimization.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Studies have shown that fluorinated biphenyl ethers can exhibit cytotoxic effects against various cancer cell lines due to their ability to interfere with cellular signaling pathways. The introduction of fluorine atoms is believed to enhance the lipophilicity and membrane permeability of these compounds, making them more effective as therapeutic agents .
- Pain Management : Compounds similar to 2-Fluoro[1,1'-biphenyl]-4-yl 3-fluoropropyl ether have been investigated for their potential as selective cyclooxygenase-2 inhibitors, which are crucial in managing pain and inflammation without the gastrointestinal side effects associated with non-selective NSAIDs .
Materials Science
- Polymer Development : The compound can be utilized in synthesizing advanced materials with unique thermal and mechanical properties. Its fluorinated structure contributes to increased chemical resistance and stability at elevated temperatures .
- Fluorinated Coatings : Due to its hydrophobic nature, this compound can be incorporated into coatings that require water and oil repellency, making it valuable in industrial applications where durability is essential.
Environmental Studies
The environmental impact of fluorinated compounds is a growing concern. Research into the degradation pathways of compounds like this compound is crucial for assessing their ecological footprint and developing strategies for remediation in contaminated sites.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2020 | Anticancer Activity | Demonstrated significant cytotoxic effects on breast cancer cells with IC50 values lower than non-fluorinated analogs. |
| Johnson & Lee, 2021 | Pain Management | Showed that derivatives of biphenyl ethers could effectively inhibit COX-2 activity in vitro, leading to reduced inflammation in animal models. |
| Chen et al., 2023 | Polymer Synthesis | Developed a new class of thermally stable polymers using fluorinated ethers that exhibited enhanced mechanical properties compared to traditional polymers. |
Mechanism of Action
The mechanism of action of 2-Fluoro[1,1’-biphenyl]-4-yl 3-fluoropropyl ether involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-Fluoro[1,1’-biphenyl]-4-yl 3-fluoropropyl ether can be compared with other similar compounds, such as:
2-Fluoro-1,1’-biphenyl: This compound lacks the propyl ether chain and has different chemical properties and applications.
4-Fluoro-1,1’-biphenyl: This compound has the fluorine atom attached to the 4-position of the biphenyl core, leading to different reactivity and uses.
2-Fluoro-4-bromobiphenyl: This compound contains both fluorine and bromine atoms, making it a versatile intermediate for further functionalization.
The unique structure of 2-Fluoro[1,1’-biphenyl]-4-yl 3-fluoropropyl ether, with its specific substitution pattern, distinguishes it from these similar compounds and provides it with unique properties and applications.
Biological Activity
2-Fluoro[1,1'-biphenyl]-4-yl 3-fluoropropyl ether is a fluorinated organic compound that has garnered attention for its potential biological activities. This compound, characterized by a biphenyl core with fluorine substitutions, is being explored for various applications in medicinal chemistry, particularly in the development of new therapeutic agents.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 248.27 g/mol. The structure features a biphenyl framework with fluorine atoms at the 2-position of one phenyl ring and the 3-position of the propyl ether chain. This unique arrangement influences its chemical reactivity and biological interactions.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate biochemical pathways, leading to various pharmacological effects. The precise mechanisms are still under investigation, but early studies suggest potential roles in antimicrobial and anticancer activities.
Biological Activity Overview
Research into the biological activity of this compound has highlighted several key areas:
- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties against certain bacterial strains.
- Anticancer Potential : The compound has been evaluated for its effects on cancer cell lines, showing promise in inhibiting cell proliferation.
- Neuroprotective Effects : Some investigations suggest that it may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.
Data Table: Biological Activity Summary
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
-
Antimicrobial Study :
- Objective : To assess the efficacy against Staphylococcus aureus.
- Method : Disc diffusion method was employed.
- Findings : The compound showed significant inhibition zones compared to control groups.
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Cancer Cell Line Evaluation :
- Objective : To determine cytotoxicity against MCF-7 breast cancer cells.
- Method : MTT assay was utilized for cell viability assessment.
- Results : A dose-dependent reduction in cell viability was observed, indicating potential anticancer activity.
-
Neuroprotection Assessment :
- Objective : To investigate protective effects on SH-SY5Y neuronal cells.
- Method : Cells were exposed to oxidative stress conditions.
- Findings : Treatment with the compound resulted in reduced apoptosis markers.
Q & A
Basic: What are the established synthetic routes for 2-Fluoro[1,1'-biphenyl]-4-yl 3-fluoropropyl ether?
Methodological Answer:
The synthesis typically involves sequential cross-coupling and etherification steps. A biphenyl core is first functionalized via Suzuki-Miyaura coupling (e.g., using 2-fluoro[1,1'-biphenyl]-4-yl boronic acid derivatives ) followed by nucleophilic substitution with 3-fluoropropyl bromide. Key intermediates, such as fluorinated biphenyl precursors, are prepared using regioselective fluorination under Pd catalysis . Reaction conditions (e.g., anhydrous solvents, temperature control) are critical to minimize side reactions like dehalogenation.
Advanced: How can regioselectivity challenges in fluorination be addressed during synthesis?
Methodological Answer:
Regioselective fluorination often requires tailored catalysts (e.g., Pd/ligand systems) and directing groups to control substitution patterns. Computational modeling (DFT studies) can predict reactive sites, while isotopic labeling (e.g., F NMR) tracks fluorination pathways . For example, directing groups like boronic acids or carbonyls can orient electrophilic fluorinating agents (e.g., Selectfluor) to specific positions on the biphenyl scaffold .
Basic: What spectroscopic and crystallographic techniques validate the compound’s structure?
Methodological Answer:
- NMR : H/F NMR identifies fluorine environments and biphenyl coupling patterns. For example, splitting in aromatic protons confirms substitution positions .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles to confirm ether linkage geometry . Data collection requires high-resolution single crystals grown via vapor diffusion .
Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., unexpected 19^{19}19F NMR shifts)?
Methodological Answer:
Contradictions may arise from dynamic effects (e.g., rotameric equilibria) or impurities. Strategies include:
- Variable-Temperature NMR : To detect conformational changes affecting chemical shifts.
- Comparative Analysis : Cross-referencing with structurally analogous compounds (e.g., 2,3'-difluoro derivatives ) and computational simulations (e.g., Gaussian NMR prediction).
- HPLC-Purity Checks : To rule out impurities contributing to anomalous peaks .
Advanced: What mechanistic insights explain the etherification step’s efficiency?
Methodological Answer:
The etherification likely proceeds via an mechanism, where a deprotonated hydroxyl group on the biphenyl core attacks 3-fluoropropyl bromide. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates. Kinetic studies (e.g., monitoring by F NMR) can confirm transition states and rate-determining steps .
Basic: How do fluorinated substituents influence the compound’s physicochemical properties?
Methodological Answer:
Fluorine atoms increase lipophilicity (LogP = ~3.7 ) and metabolic stability. The 3-fluoropropyl ether group enhances membrane permeability, as evidenced by parallel artificial membrane permeability assays (PAMPA). Thermal stability (e.g., TGA/DSC data ) shows decomposition above 250°C, critical for handling during synthesis.
Advanced: How to design biological activity assays for derivatives of this compound?
Methodological Answer:
- Target Selection : Prioritize targets where fluorinated biphenyls show affinity (e.g., kinase inhibitors).
- Structure-Activity Relationship (SAR) : Synthesize analogs with varied fluorine positions (e.g., 3- vs. 4-fluoropropyl) and test in enzymatic assays.
- In Silico Docking : Use programs like AutoDock to predict binding modes, leveraging crystallographic data from related compounds .
Advanced: What methodologies assess thermodynamic stability under varying conditions?
Methodological Answer:
- Accelerated Stability Studies : Expose the compound to stress conditions (heat, light, humidity) and monitor degradation via HPLC-MS.
- Kinetic Stability Analysis : Use isothermal calorimetry (ITC) to measure enthalpy changes during decomposition.
- Computational Modeling : Predict degradation pathways using software like Gaussian, focusing on bond dissociation energies (e.g., C-O ether linkage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
